Stereochemistry-Dependent Substrate Specificity for Phenylalanine Hydroxylase (PAH)
While 3-(2-Thienyl)-L-alanine is a known substrate and activator for human phenylalanine hydroxylase (PAH), the D-enantiomer is not recognized by the enzyme [REFS-1, REFS-2]. This stereochemical exclusion is a critical differentiator. The L-isomer is actively turned over by PAH with a defined Michaelis-Menten constant (Km), whereas the D-isomer is inactive in this system [REFS-1, REFS-3].
| Evidence Dimension | Enzyme Substrate Activity |
|---|---|
| Target Compound Data | No activity detected (not a substrate) |
| Comparator Or Baseline | 3-(2-Thienyl)-L-alanine (active substrate) |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | Human phenylalanine hydroxylase (PAH) assay |
Why This Matters
This functional difference is paramount for experimental design in PAH-related research (e.g., phenylketonuria studies), where the D-isomer serves as a stereochemically matched but inactive control for the active L-isomer.
- [1] Stokka, A. J., & Flatmark, T. (2002). 3-(2-Thienyl)-L-Alanine as a Competitive Substrate Analogue and Activator of Human Phenylalanine Hydroxylase. In Chemistry and Biology of Pteridines and Folates (pp. 109-113). Springer US. View Source
- [2] Andersen, O. A., Stokka, A. J., Flatmark, T., & Hough, E. (2003). 2.0A resolution crystal structures of the ternary complexes of human phenylalanine hydroxylase catalytic domain with tetrahydrobiopterin and 3-(2-thienyl)-L-alanine or L-norleucine: substrate specificity and molecular motions related to substrate binding. Journal of Molecular Biology, 333(4), 747-757. View Source
- [3] BRENDA Enzyme Database. (n.d.). Ligand Information: 3-(2-thienyl)-L-alanine. View Source
